

Quantitative In Vitro Efficacy Data of Brilanestrant

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Compound Focus: Brilanestrant

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The table below consolidates key *in vitro* potency metrics for **Brilanestrant** (GDC-0810) from various cell-based assays, primarily using the MCF-7 human breast cancer cell line [1] [2].

Assay Type	Measured Effect	Potency (IC ₅₀ /EC ₅₀)	Cell Line / System	Key Findings
ER α Degradation [1] [2]	Induction of ER α protein degradation	0.7 nM	MCF-7	Primary mechanism of action; demonstrates its role as a Selective Estrogen Receptor Degradator (SERD).
Cell Viability/Proliferation [1] [2]	Reduction in cell viability	2.5 nM	MCF-7	Confirms strong anti-proliferative effect resulting from ER degradation.
Transcriptional Antagonism [1] [2]	Inhibition of 17 β -estradiol-mediated transcriptional activation	2 nM	MCF-7 (3xERE luciferase assay)	Shows compound is a pure antagonist with no agonistic activity.

Assay Type	Measured Effect	Potency (IC ₅₀ /EC ₅₀)	Cell Line / System	Key Findings
ERα Binding [1] [2]	Competitive binding to estrogen receptor	6.1 nM	<i>In vitro</i> binding assay	Measures direct target engagement.
Antiproliferative Activity [2]	Reduction in cell proliferation/viability	44 nM	MCF-7 (72-hour assay)	Supports potent, dose-dependent anti-proliferative effect.

Brilanestrant induces a distinct ERα conformation compared to older therapeutics like tamoxifen, which explains its pure antagonistic profile and lack of tamoxifen-like agonist effects in the uterus [1] [2].

Detailed Experimental Protocols

Here are the methodologies for key experiments that generated the efficacy data, provided as a reference for researchers to replicate or adapt.

Cell Viability Assay (5-day)

This protocol was used to determine the IC₅₀ for cell viability [1] [2].

- **Cell Line:** MCF-7 cells.
- **Cell Seeding:** 640 cells per well in 384-well plates in RPMI medium supplemented with 10% FBS and 20 mM HEPES.
- **Incubation:** Cells were allowed to adhere overnight.
- **Compound Treatment:** A 10-point, serial 1:5 dilution of **Brilanestrant** was added the next day, with a final concentration range from 10 μM to 0.000005 μM.
- **Incubation Period:** 5 days with continuous compound exposure.
- **Viability Readout:** CellTiter-Glo reagent was added to measure ATP levels (luminescence). Background luminescence from cell-free medium was subtracted.
- **Data Analysis:** Percent viability was calculated as: $(\text{RLU sample} - \text{RLU background}) / (\text{RLU untreated cells} - \text{RLU background}) \times 100 = \% \text{ viability}$.

ER α Degradation Assay (4-hour)

This protocol measures the compound's ability to degrade the estrogen receptor, its primary mechanism [2].

- **Cell Line:** MCF-7 cells.
- **Culture Conditions:** Phenol red-free RPMI medium containing 5% charcoal-stripped FBS.
- **Compound Treatment & Incubation:** Cells were treated with **Brilanestrant** and incubated for 4 hours.
- **Detection Method:** ER α levels were quantified using an IRDye 800CW/DRAQ5 dye-based **in-cell Western assay**. This method allows for quantitative measurement of protein levels directly in fixed cells using fluorescently labeled antibodies, normalized to a DNA stain for cell number.

Mechanism of Action and Clinical Context

SERD Mechanism and Advantages

Brilanestrant is an orally bioavailable Selective Estrogen Receptor Degradator (SERD) [3] [2]. It binds to the estrogen receptor alpha (ER α) and induces a conformational change that leads to its degradation via the ubiquitin-proteasome pathway [3]. This action depletes the cell of ER α , a critical driver of growth in ER+ breast cancer. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects in some tissues, **Brilanestrant** is a pure antagonist, potentially offering a superior safety and efficacy profile [3].

Developmental Status

Despite promising preclinical data, **Brilanestrant**'s clinical development for advanced or metastatic breast cancer was **discontinued after Phase 2 trials** [4] [5]. This highlights the challenging path of drug development, where strong *in vitro* and early-stage results do not always translate to success in later-stage clinical trials.

Visualizing the Mechanism of a Selective Estrogen Receptor Degradator (SERD)

The following diagram illustrates the core mechanism of action of **Brilanestrant** and how it compares to other classes of estrogen receptor-targeting therapies.

> The diagram contrasts the mechanism of **Brilanestrant** (SERD), which triggers ER degradation, with normal estrogen signaling and the partial blockade of SERMs.

Further Research Directions

The strong *in vitro* profile of **Brilanestrant** makes it a valuable tool compound. Future research could explore:

- **Drug Combinations:** Investigating its efficacy in combination with other targeted agents, such as CDK4/6 or PI3K inhibitors, which is a common strategy to overcome resistance in ER+ breast cancer [3].
- **Repurposing:** As seen in one study, **Brilanestrant** was identified as a potential candidate for Hepatocellular Carcinoma (HCC) through a computational risk model, suggesting possible applications beyond breast cancer [6].

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